Product packaging for Magnesium, bromooctyl-(Cat. No.:CAS No. 17049-49-9)

Magnesium, bromooctyl-

Cat. No.: B097817
CAS No.: 17049-49-9
M. Wt: 217.43 g/mol
InChI Key: IOOQQIVFCFWSIU-UHFFFAOYSA-M
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Description

Historical Development of Grignard Reagents and Their Significance in Chemical Synthesis

The discovery of organomagnesium halides, famously known as Grignard reagents, by French chemist Victor Grignard in 1900, marked a pivotal moment in the history of organic chemistry. ebsco.comthermofisher.comacs.orgnobelprize.org This breakthrough, for which Grignard was awarded the Nobel Prize in Chemistry in 1912, provided a versatile and accessible method for forming carbon-carbon bonds, a fundamental process in the construction of more complex organic molecules from simpler ones. ebsco.comnobelprize.orgnumberanalytics.comtutorchase.com

Grignard's initial work involved reacting an alkyl halide with magnesium metal in an ether solvent, which led to the formation of a highly reactive organomagnesium compound. thermofisher.comnumberanalytics.com These reagents, represented by the general formula R-Mg-X (where R is an organic group and X is a halogen), are strong nucleophiles and bases. ebsco.comnumberanalytics.com Their significance lies in their ability to react with a wide array of electrophiles, most notably carbonyl compounds like aldehydes and ketones, to produce alcohols. ebsco.comiitk.ac.in For instance, their reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. thermofisher.com

The discovery and development of Grignard reagents revolutionized organic synthesis, providing a powerful tool for chemists to build complex molecular architectures. tutorchase.comnumberanalytics.com Over the years, their application has expanded significantly, and they remain one of the most frequently used classes of organometallic reagents in both academic research and industrial processes. ebsco.comacs.org The versatility and reactivity of Grignard reagents have made them indispensable in the synthesis of a vast range of organic compounds, including pharmaceuticals and fine chemicals. thermofisher.comtutorchase.com

Scope and Relevance of Octylmagnesium Bromide in Modern Organic Chemistry Research

Octylmagnesium bromide, with the chemical formula CH₃(CH₂)₇MgBr, is a specific and important member of the Grignard reagent family. It is typically prepared by reacting 1-bromooctane (B94149) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107). numberanalytics.comprepchem.com

The primary relevance of octylmagnesium bromide in modern organic chemistry lies in its role as a source of the octyl nucleophile. This allows for the introduction of an eight-carbon chain into a variety of molecules. Its applications are diverse and significant:

Formation of Carbon-Carbon Bonds: Like all Grignard reagents, octylmagnesium bromide is extensively used to form new carbon-carbon bonds. iitk.ac.in This is fundamental in the synthesis of more complex molecules from simpler starting materials.

Synthesis of Alcohols: It reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. ebsco.comiitk.ac.in For example, its reaction with an aldehyde will yield a secondary alcohol with an octyl group attached to the carbonyl carbon.

Cross-Coupling Reactions: In the presence of transition metal catalysts, such as those based on nickel or palladium, octylmagnesium bromide can participate in cross-coupling reactions with organic halides. numberanalytics.com This allows for the formation of carbon-carbon bonds between the octyl group and various aryl or vinyl groups.

Synthesis of other Organic Compounds: Beyond alcohols, octylmagnesium bromide can be used to synthesize a range of other compounds. For instance, its reaction with nitriles can produce ketones. ebsco.com It has also been noted as a byproduct in the preparation of n-hexadecane. orgsyn.org

The reactivity of octylmagnesium bromide, like other Grignard reagents, necessitates careful handling under anhydrous conditions, as it reacts vigorously with water. ebsco.com The choice of solvent is also crucial, as it can influence the stability and reactivity of the reagent. numberanalytics.com In solution, Grignard reagents can exist in a complex equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide and the corresponding dialkylmagnesium species. tcichemicals.com

Chemical and Physical Properties of Octylmagnesium Bromide

PropertyValue
Linear Formula CH₃(CH₂)₇MgBr
Molecular Weight 217.43 g/mol sigmaaldrich.com
CAS Number 17049-49-9 sigmaaldrich.com
Boiling Point 34.6 °C (for a 2.0 M solution in diethyl ether) sigmaaldrich.com
Density 0.961 g/mL at 25 °C (for a 2.0 M solution in diethyl ether) sigmaaldrich.com
Form Solution tcichemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17BrMg B097817 Magnesium, bromooctyl- CAS No. 17049-49-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;octane;bromide
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InChI

InChI=1S/C8H17.BrH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOQQIVFCFWSIU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[CH2-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884954
Record name Magnesium, bromooctyl-
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Molecular Weight

217.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17049-49-9
Record name Magnesium, bromooctyl-
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Record name Magnesium, bromooctyl-
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Record name Magnesium, bromooctyl-
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Record name Octylmagnesium bromide
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Synthetic Methodologies and Innovations for Octylmagnesium Bromide

Conventional Preparation of Alkylmagnesium Bromides

The traditional and most common method for preparing alkylmagnesium bromides, including octylmagnesium bromide, involves the direct reaction of an alkyl halide with magnesium metal. numberanalytics.com This process, while conceptually straightforward, demands meticulous attention to experimental detail.

Reaction of 1-Bromooctane (B94149) with Magnesium Metal

The synthesis of octylmagnesium bromide is typically achieved by reacting 1-bromooctane with magnesium turnings. prepchem.comgoogle.com The general reaction is as follows:

CH₃(CH₂)₇Br + Mg → CH₃(CH₂)₇MgBr

This reaction is often initiated by adding a small amount of an activating agent like iodine or by gentle heating to overcome the passivating layer of magnesium oxide on the surface of the magnesium metal. numberanalytics.comwikipedia.org One specific preparation involves adding a solution of 1-bromooctane in diethyl ether to magnesium turnings, also in diethyl ether, and refluxing the mixture for several hours. prepchem.com

Anhydrous Reaction Conditions and Solvent Considerations

The success of a Grignard reaction is critically dependent on maintaining anhydrous conditions. fiveable.mewikipedia.org Grignard reagents are highly reactive and will readily react with protic solvents, such as water, which would lead to the formation of the corresponding alkane and magnesium salts, thereby destroying the reagent. quora.comlibretexts.org The reaction is therefore conducted in an inert atmosphere, often under nitrogen or argon, to exclude moisture and air. google.comsciencemadness.org

The choice of solvent is also crucial. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are the most commonly used because they are aprotic and can solvate and stabilize the Grignard reagent through coordination of the ether oxygen atoms to the magnesium center. numberanalytics.comlibretexts.orgbyjus.com This stabilization is essential for the formation and reactivity of the organomagnesium compound. wikipedia.orglibretexts.org While diethyl ether is a traditional choice, THF can also be used and is sometimes preferred. google.comresearchgate.net In some cases, hydrocarbon solvents like toluene (B28343) have been used in combination with a stoichiometric amount of an ether. researchgate.net

ParameterCondition/ReagentPurpose
Reactants 1-Bromooctane, Magnesium MetalFormation of Octylmagnesium Bromide
Solvent Diethyl ether or Tetrahydrofuran (THF)Stabilize the Grignard reagent
Atmosphere Anhydrous, Inert (Nitrogen or Argon)Prevent reaction with water and oxygen
Initiation Iodine, gentle heatingActivate the magnesium surface

Advanced Synthesis Strategies for Octylmagnesium Bromide and Related Alkyl Grignard Reagents

While the direct reaction with magnesium is widely used, alternative methods have been developed to prepare Grignard reagents, particularly for substrates that are unreactive or incompatible with the traditional conditions.

Metal-Halogen Exchange Reactions

Metal-halogen exchange offers a powerful alternative for the synthesis of Grignard reagents. This method involves the reaction of an organic halide with a pre-formed organometallic reagent, typically an organolithium or another Grignard reagent. For instance, an aryl bromide can be converted to the corresponding Grignard reagent by treatment with isopropylmagnesium chloride. thieme-connect.de This approach is particularly useful for preparing functionalized Grignard reagents that may not be accessible through the direct reaction with magnesium due to the presence of reactive functional groups. thieme-connect.de The use of isopropylmagnesium chloride-lithium chloride complex has been shown to facilitate the halogen-magnesium exchange at low temperatures. thieme-connect.de

In Situ Generation and Metalation Methods

A more recent innovation is the in situ generation of Grignard reagents. One such method, the "in situ Grignard metalation method" (iGMM), involves the one-pot reaction of an organic halide, magnesium turnings, and a proton source (like an amine or an acidic hydrocarbon) in an ethereal solvent. nih.gov This technique has been successfully applied to the synthesis of various Grignard reagents. nih.gov Another approach involves the use of highly reactive, or "activated," magnesium, such as Rieke magnesium, which can react with organic halides under milder conditions and with a wider range of functional groups present. numberanalytics.com

Influence of Reaction Parameters on Reagent Formation and Purity

Several factors can significantly impact the yield and purity of the resulting octylmagnesium bromide solution.

Purity of Reactants and Solvent: The magnesium, 1-bromooctane, and solvent must be of high purity and, most importantly, anhydrous. quora.comsciencemadness.org

Reaction Temperature: Grignard reactions are often initiated at room temperature or with gentle heating, but low temperatures are sometimes employed to control exothermicity and minimize side reactions. iitk.ac.innumberanalytics.com

Rate of Addition: The slow, controlled addition of the alkyl halide to the magnesium suspension is crucial to maintain a manageable reaction rate and prevent side reactions such as Wurtz coupling. google.com

Stirring: Efficient stirring is necessary to ensure good contact between the reactants and to dissipate heat generated during the exothermic reaction.

The concentration of the resulting Grignard reagent can be determined by titration methods before its use in subsequent reactions. The purity is often assessed by the yield of the desired product in the following reaction step. rsc.orgnih.gov

ParameterEffect on Formation and Purity
Water Content Decreases yield by protonating the Grignard reagent.
Oxygen Leads to the formation of alkoxides and other oxidation byproducts.
Temperature Can influence the rate of formation and the prevalence of side reactions.
Purity of Magnesium Surface oxides can inhibit the reaction.
Solvent Choice Affects solubility, stability, and reactivity of the Grignard reagent.

Solvent Effects on Grignard Reagent Formation

The solvent is not merely a medium for the reaction but a critical component that stabilizes the Grignard reagent. wikipedia.orgrsc.org Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are essential as they coordinate to the magnesium center, forming soluble complexes and preventing the reagent from decomposing. wikipedia.orgresearchgate.net The choice of solvent has a significant impact on the reactivity of the Grignard reagent and can influence reaction outcomes, such as product yield and the formation of byproducts like those from Wurtz coupling. rsc.org

Research has systematically evaluated the performance of different solvents in Grignard reactions. While THF and Et₂O are conventional choices, they possess operational hazards due to their low boiling points, low flashpoints, and potential for peroxide formation. rsc.org Alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, have been shown to be superior in some cases, particularly in minimizing side reactions. rsc.org For instance, in the formation of benzylmagnesium chloride, a related Grignard reagent, the use of 2-MeTHF significantly suppressed the formation of the Wurtz coupling byproduct compared to THF. rsc.org The solvent also plays a crucial role in the Schlenk equilibrium, influencing the distribution of organomagnesium species in the solution. rsc.orgresearchgate.net Theoretical studies using density functional theory (DFT) have shown that magnesium compounds are more strongly solvated by THF than by Et₂O. researchgate.net This stronger solvation in THF favors the formation of the dialkylmagnesium (R₂Mg) and magnesium bromide (MgBr₂) species over the alkylmagnesium bromide (RMgBr). researchgate.netrsc.org Conversely, in diethyl ether, the equilibrium tends to favor the alkylmagnesium halide form. researchgate.netrsc.org

The presence of impurities in the solvent, such as water or peroxides from degradation, can also significantly affect the reaction. wvu.eduresearchgate.net Water will react with and destroy the Grignard reagent. wvu.edu Peroxides have been shown to increase the induction period before the main exothermic reaction begins, which can create hazardous conditions potentially leading to a runaway reaction. researchgate.net

SolventKey Research FindingsImpact on Octylmagnesium Bromide Synthesis
Diethyl Ether (Et₂O)Traditional solvent; stabilizes the Grignard reagent through coordination. wikipedia.org The Schlenk equilibrium tends to favor the RMgX species. researchgate.netA common and effective solvent for preparing octylmagnesium bromide, though with safety concerns regarding flammability and peroxide formation. rsc.orgprepchem.com
Tetrahydrofuran (THF)Strongly coordinates with magnesium, often leading to higher reaction rates. lscollege.ac.in The Schlenk equilibrium is shifted towards R₂Mg and MgX₂. researchgate.netrsc.orgFrequently used for octylmagnesium bromide synthesis, its strong solvating power can increase the reactivity of the reagent. alfa-chemistry.comtandfonline.comgoogle.com
2-Methyltetrahydrofuran (2-MeTHF)A greener alternative to THF, derived from renewable sources. rsc.org Can suppress Wurtz coupling byproducts more effectively than THF. rsc.orgOffers a potentially safer and more efficient alternative to traditional ethers for large-scale synthesis, minimizing unwanted side reactions. rsc.org

Role of Initiators and Activators

A common challenge in Grignard reagent synthesis is the induction period, a delay before the reaction between the magnesium and the organic halide begins. wikipedia.org This is primarily due to a passivating layer of magnesium oxide on the surface of the metal, which inhibits the reaction. wikipedia.orgwvu.edu To overcome this, various initiators and activators are employed to weaken this layer and expose the reactive magnesium surface. wikipedia.orgstackexchange.com

Methods for activation can be mechanical or chemical. Mechanical approaches include crushing the magnesium pieces in situ, rapid stirring, or using ultrasound (sonication) to break up the oxide layer. wikipedia.orgstackexchange.com Chemical activation is more common and involves adding small quantities of activating agents. wikipedia.orgalfa-chemistry.com Common activators include iodine, methyl iodide, and 1,2-dibromoethane (B42909). wikipedia.orgstackexchange.com Iodine is thought to react with the magnesium to form magnesium iodide, which helps to etch the surface. The use of 1,2-dibromoethane is particularly advantageous as its activation can be visually monitored by the formation of ethylene (B1197577) gas bubbles, and the inorganic byproduct is magnesium bromide. wikipedia.orgwvu.edu Adding a small amount of a pre-formed Grignard reagent is also a highly effective method of initiation. wikipedia.orgstackexchange.com For particularly unreactive halides, specially activated magnesium, such as Rieke magnesium, can be used. wikipedia.orgstackexchange.com In documented preparations of octylmagnesium bromide, iodine is a frequently cited initiator. google.com

Initiator/ActivatorMechanism of ActionApplication Example
Iodine (I₂)Reacts with the magnesium surface to disrupt the passivating oxide layer. wikipedia.orgwvu.eduA small crystal is added to the magnesium turnings before the addition of the alkyl halide. alfa-chemistry.comgoogle.com
1,2-DibromoethaneReacts with magnesium to form ethylene gas and magnesium bromide, exposing a fresh metal surface. wikipedia.orgwvu.edu The reaction is Mg + BrC₂H₄Br → C₂H₄ + MgBr₂. wikipedia.orgA small amount is added to the reaction flask to initiate the reaction, evidenced by bubble formation. wvu.edu
Mechanical AgitationPhysically breaks the magnesium oxide layer, exposing the underlying reactive metal. wikipedia.orgCrushing magnesium turnings with a glass rod or using an ultrasonic bath during the initial phase of the reaction. stackexchange.com
Pre-formed Grignard ReagentCleans the magnesium surface and helps to solvate the newly forming Grignard reagent. wikipedia.orglscollege.ac.inA small volume of a previously prepared Grignard solution is added to the flask to start the reaction. lscollege.ac.in

Mechanistic Investigations of Octylmagnesium Bromide Reactions

Fundamental Reaction Pathways of Grignard Reagents

Grignard reagents, with the general formula RMgX, are powerful nucleophiles due to the highly polarized carbon-magnesium bond. iitk.ac.inmasterorganicchemistry.com This inherent nucleophilicity dictates their primary mode of reactivity.

Nucleophilic Addition Mechanisms

The hallmark reaction of Grignard reagents is their nucleophilic addition to carbonyl compounds. iitk.ac.inunacademy.comalevelchemistry.co.uk The carbon atom of the Grignard reagent, bearing a partial negative charge, readily attacks the electrophilic carbonyl carbon of aldehydes and ketones. libretexts.orgpressbooks.pub This process can be broken down into the following key steps:

Lewis Acid-Base Complexation: The magnesium component of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen. libretexts.orgpressbooks.pub This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. unacademy.comlibretexts.orgnumberanalytics.com

Protonation: Subsequent workup with an aqueous acid protonates the alkoxide intermediate to yield the final alcohol product. pressbooks.pubnumberanalytics.com

The type of alcohol formed depends on the nature of the carbonyl compound used:

Primary Alcohols: Reaction with formaldehyde. libretexts.org

Secondary Alcohols: Reaction with other aldehydes. pressbooks.publibretexts.org

Tertiary Alcohols: Reaction with ketones. masterorganicchemistry.compressbooks.pub

Grignard reagents can also participate in nucleophilic addition to other electrophiles, such as epoxides, where they typically attack the less sterically hindered carbon atom in a manner analogous to an SN2 reaction. masterorganicchemistry.com

Carbon-Carbon Bond Formation Principles

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and Grignard reagents are paramount in this endeavor. alevelchemistry.co.uk The reaction between a Grignard reagent and a carbonyl compound exemplifies a key principle of C-C bond formation: the attack of a nucleophilic carbon on an electrophilic carbon. alevelchemistry.co.ukpressbooks.pub

Several named reactions highlight the utility of Grignard reagents in constructing carbon skeletons:

Grignard Reaction: The classic addition to aldehydes and ketones to form alcohols. iitk.ac.inalevelchemistry.co.uk

Reaction with Carbon Dioxide: Grignard reagents add to carbon dioxide to form carboxylates, which upon acidification yield carboxylic acids. masterorganicchemistry.com

These reactions underscore the versatility of Grignard reagents as powerful carbon nucleophiles for creating a wide array of organic molecules. iitk.ac.in

Catalysis in Cross-Coupling Reactions Involving Octylmagnesium Bromide

While Grignard reagents are potent nucleophiles on their own, their reactivity can be significantly enhanced and directed through the use of transition metal catalysts. Iron, being an inexpensive and environmentally benign metal, has emerged as a powerful catalyst for cross-coupling reactions. nih.govacs.org

Iron-Catalyzed Cross-Coupling Reactions

Iron salts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), have proven to be effective catalysts for the cross-coupling of Grignard reagents with various organic electrophiles. nih.govacs.org These reactions are often characterized by their high efficiency and rapid rates, even at low temperatures. acs.org

A notable application is the chemo- and regioselective cross-coupling of octylmagnesium bromide with functionalized aryl triflates, a key step in the synthesis of the immunosuppressive agent FTY720. nih.govacs.org This demonstrates the ability of iron catalysts to selectively activate C-O bonds over other potentially reactive functional groups. acs.org

The precise mechanistic details of iron-catalyzed cross-coupling reactions are still a subject of active research and can be contentious. nih.gov However, a general catalytic cycle, differing from those of palladium- and nickel-catalyzed systems, has been proposed. nih.gov

Unlike palladium-catalyzed reactions that typically initiate with oxidative addition, iron-catalyzed systems often begin with transmetalation. nih.gov The proposed cycle involves the following key steps:

Transmetalation: The Grignard reagent (e.g., octylmagnesium bromide) transmetalates with the iron catalyst to form an organoiron species. nih.gov

Reaction with Electrophile: This organoiron intermediate then reacts directly with the electrophile (e.g., an aryl halide) to generate the cross-coupled product. nih.gov

Catalyst Regeneration: The iron species is then regenerated to continue the catalytic cycle.

The formation of an "inorganic Grignard reagent" with the formal composition [Fe(MgX)₂] has been suggested as the active propagating species in some cases. acs.orgepa.gov

The oxidation state of iron during the catalytic cycle is a critical and debated aspect of the mechanism. nih.govacs.org Various oxidation states, including Fe(-II), Fe(-I), Fe(0), Fe(I), and Fe(II), have been proposed to be involved. acs.org While low-valent iron species were initially thought to be the active catalysts, recent studies with well-defined iron(II)-ligand complexes suggest that low-valent states may not always be necessary for effective catalysis. nih.gov In some systems, iron(II) complexes have been identified as on-cycle intermediates. nih.gov

Ligands play a crucial role in modulating the reactivity and stability of the iron catalyst. nih.govrsc.org

Nitrogen-containing ligands , such as TMEDA, have been shown to be beneficial in some iron-catalyzed cross-coupling reactions. beilstein-journals.orgcore.ac.uk However, studies have also indicated that the performance of some iron pre-catalysts with chelating amine ligands is inversely proportional to the strength of the chelate effect, suggesting that the ligand may not be coordinated to the iron center during the turnover. rsc.org

O-coordinating ligands , in conjunction with an iron catalyst, can facilitate the activation of C-OSO₂R bonds in aryl tosylates. nih.gov

N-heterocyclic carbenes (NHCs) have been used with iron fluorides to achieve highly selective biaryl cross-coupling reactions. jst.go.jp Theoretical studies suggest these reactions may proceed through an organometalate complex, [Ar¹FeIIF₂]MgBr, which undergoes oxidative addition with the aryl halide. jst.go.jp

The choice of ligand can significantly influence the reaction's efficiency and selectivity, and in some "ligand-free" systems, additives like N-methylpyrrolidone (NMP) have been shown to improve reactivity, possibly by acting as a ligand for the iron center. nih.govcore.ac.uk

Substrate Scope in Iron-Catalyzed Processes

Iron-catalyzed cross-coupling reactions offer an economical and environmentally benign alternative to methods employing precious metals. nih.gov The substrate scope of these reactions with octylmagnesium bromide is broad, encompassing a range of electrophiles.

Notably, iron-catalyzed cross-coupling has been successfully applied to the synthesis of the immunosuppressive agent FTY720. In a key step, a functionalized aryl triflate is coupled with octylmagnesium bromide using Fe(acac)₃ as the catalyst. nih.govrsc.org This reaction proceeds with high chemo- and regioselectivity, demonstrating the utility of iron catalysts in complex molecule synthesis. nih.gov

The scope of iron-catalyzed cross-coupling extends to alkenyl acetates. lookchem.com Typically, the strong carbon-oxygen bonds in acetates make them unreactive in cross-coupling. However, a ligand-free iron catalyst, prepared in situ from the reduction of ferrous salts by the Grignard reagent, effectively catalyzes the reaction between alkenyl acetates and octylmagnesium bromide at low temperatures. lookchem.com This method is chemoselective, avoiding common side reactions like acetylation and deprotonation. lookchem.com Kinetic studies suggest a homogeneous mechanism where the rate-determining step is the coordination of the alkenyl acetate (B1210297) to the iron center. lookchem.com

Furthermore, iron-catalyzed protocols have been developed for the coupling of octylmagnesium bromide with various organic halides. These reactions often tolerate a wide array of functional groups. thieme-connect.com For instance, the coupling of octylmagnesium bromide with aryl bromides and chlorides has been achieved, though the latter can sometimes give lower yields. thieme-connect.com Mechanistic investigations into these iron-catalyzed reactions suggest the involvement of radical intermediates, particularly when alkyl halides are used as substrates. researchgate.net The nature of the active iron species is thought to depend on the type of Grignard reagent and the reaction conditions. rsc.org

A summary of representative substrates used in iron-catalyzed cross-coupling reactions with octylmagnesium bromide is presented in the table below.

Table 1: Substrate Scope in Iron-Catalyzed Cross-Coupling with Octylmagnesium Bromide

Electrophile Catalyst Product Yield (%) Reference
Functionalized Aryl Triflate Fe(acac)₃ Octylbenzene (B124392) derivative High nih.govrsc.org
Alkenyl Acetate FeCl₂ Tetrasubstituted Olefin >90 lookchem.com
β-Chlorostyrene Fe(acac)₃ Csp²-Csp³ coupled product 90-96 tue.nl
1-Chloro-4-(trifluoromethyl)benzene Iron Catalyst 1-Octyl-4-(trifluoromethyl)benzene - researchgate.net

Cobalt-Catalyzed Cross-Coupling Reactions

Cobalt catalysts provide an effective and economical alternative for cross-coupling reactions. rsc.org The use of octylmagnesium bromide in cobalt-catalyzed C(sp²)-C(sp³) cross-couplings has been demonstrated with aryl bromides. uni-muenchen.de For instance, the reaction of various aryl bromides with octylmagnesium bromide in the presence of cobalt(II) chloride and an N-heterocyclic carbene (NHC) ligand in diethyl ether at room temperature affords the corresponding octylarenes in good to excellent yields for electron-rich substrates, while electron-deficient substrates tend to give lower yields. semanticscholar.org

The reaction mechanism of cobalt-catalyzed cross-coupling reactions is often complex and can involve different cobalt species. It is generally accepted that these reactions can proceed through various catalytic cycles, and the specific pathway may depend on the ligands and additives used. rsc.org For some systems, there is evidence for the involvement of radical intermediates. researchgate.net In other cases, particularly with certain ligands, an Sₙ2-type mechanism with inversion of stereochemistry at the alkyl halide has been proposed. researchgate.net The addition of 1,3-butadiene (B125203) as a ligand precursor has been shown to be crucial for achieving high yields and selectivities in the coupling of alkyl halides with tertiary alkyl Grignard reagents. researchgate.net

Heterobimetallic Zr/Co complexes have also been utilized as catalysts for the cross-coupling of alkyl halides with n-octylmagnesium bromide. researchgate.net These complexes show activity towards both alkyl bromides and the more challenging alkyl chlorides, suggesting a cooperative role of both metals in the catalytic cycle. researchgate.net Radical trapping studies with these bimetallic catalysts point towards a one-electron transfer radical oxidative addition pathway. researchgate.net

Table 2: Cobalt-Catalyzed Cross-Coupling of Aryl Bromides with n-Octylmagnesium Bromide

Aryl Bromide Catalyst System Yield (%) Reference
4-Methylphenyl bromide CoCl₂ / IMes·HCl 84 semanticscholar.org
4-Methoxyphenyl bromide CoCl₂ / IMes·HCl 88 semanticscholar.org
4-(Dimethylamino)phenyl bromide CoCl₂ / IMes·HCl 85 semanticscholar.org
4-(Trifluoromethyl)phenyl bromide CoCl₂ / IMes·HCl 56 semanticscholar.org

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a classical and widely used method for C-C bond formation. The use of N-methylpyrrolidinone (NMP) as a co-solvent has been shown to significantly improve the yield and chemoselectivity of the copper-catalyzed alkylation of Grignard reagents, including octylmagnesium bromide, with alkyl halides. sci-hub.se This improved procedure allows for the successful use of secondary and even tertiary alkylmagnesium chlorides, which are often problematic due to competing β-hydride elimination. sci-hub.se The reaction tolerates various functional groups such as esters, amides, nitriles, and ketones. sci-hub.se

The addition of 1-phenylpropyne has also been found to have a remarkable positive effect on the copper-catalyzed cross-coupling of Grignard reagents with primary alkyl halides. nih.gov While the precise mechanism is not fully elucidated, it is believed that the alkyne additive influences the nature and reactivity of the copper catalyst.

Mechanistic discussions around copper-catalyzed cross-coupling often consider the in-situ formation of organocuprate species. However, the catalytic nature of the reaction suggests a cycle where the copper catalyst is regenerated. The oxidation state of the active copper species and the exact steps of oxidative addition and reductive elimination are subjects of ongoing research. researchgate.net

Table 3: Copper-Catalyzed Cross-Coupling of Octylmagnesium Bromide with Alkyl Halides

Alkyl Halide Catalyst System Product Yield (%) Reference
1,4-Dichlorobutane Li₂CuCl₄ / NMP 1-Chlorododecane 56 sci-hub.se
2-Bromoethyl acetate Li₂CuCl₄ / NMP Decyl acetate High sci-hub.se
2-Bromoethyl pivalate Li₂CuCl₄ / NMP Decyl pivalate High sci-hub.se

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis. thieme-connect.de While often considered superior in scope and selectivity, the development of efficient palladium-catalyzed couplings involving alkyl Grignard reagents like octylmagnesium bromide continues to be an active area of research. thieme-connect.de

One notable application is the palladium-catalyzed cross-coupling of monochlorosilanes with Grignard reagents. nih.gov Using a specific phosphine (B1218219) ligand (DrewPhos), the alkylation of chlorosilanes with primary and secondary alkylmagnesium halides, including by inference octylmagnesium bromide, becomes possible. nih.gov This method overcomes the high bond strength of the Si-Cl bond and is a rare example of its activation in a transition-metal-catalyzed process. nih.gov

The mechanism of palladium-catalyzed cross-coupling reactions is generally understood to proceed via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, the potential for a Pd(I)/Pd(III) cycle has also been proposed and investigated. chemrxiv.org In some Kumada cross-coupling reactions, isolated mononuclear Pd(I) complexes have shown catalytic activity, suggesting that such species can be viable intermediates. chemrxiv.org The specific mechanism can be influenced by the choice of ligands, additives, and reaction conditions. For instance, in the coupling of cyclopropylmagnesium bromide with aryl bromides, zinc halide additives have been shown to mediate the reaction. researchgate.net

Recently, a domino protocol for the synthesis of organic semiconductors has been developed, which includes a Kumada reaction of a dibrominated benzothiophene (B83047) derivative with n-octylmagnesium bromide, presumably catalyzed by palladium, to afford the desired functionalized material in good yield. rsc.org

Radical Mechanisms in Cross-Coupling

The involvement of radical intermediates in transition-metal-catalyzed cross-coupling reactions, particularly with Grignard reagents, has been a subject of significant study. acs.org While polar, two-electron mechanisms like oxidative addition and reductive elimination are common, single-electron transfer (SET) pathways leading to radical species are also plausible, especially with certain substrates and catalysts. acs.org

In the context of iron-catalyzed cross-coupling reactions of octylmagnesium bromide, evidence for radical mechanisms is particularly strong when alkyl halides are the electrophiles. researchgate.net The use of radical clock substrates, such as (bromomethyl)cyclopropane (B137280) or 6-bromohex-1-ene, often leads to rearranged products, which is indicative of the formation of a transient alkyl radical. researchgate.net DFT calculations and kinetic studies further support the notion that these reactions can proceed via an atom-transfer-initiated radical pathway. researchgate.net

For cobalt-catalyzed reactions, radical pathways have also been proposed. researchgate.net Radical trapping experiments in systems using heterobimetallic Zr/Co catalysts for the coupling of alkyl halides with n-octylmagnesium bromide suggest a one-electron transfer radical oxidative addition mechanism. researchgate.net

Even in copper-catalyzed systems, the possibility of radical intermediates cannot be entirely dismissed, although ionic pathways are more commonly invoked. The competition between nucleophilic substitution and radical pathways often depends on the reduction potential of the substrate. acs.org

The nature of the Grignard reagent itself can also play a role. While the formation of free alkyl radicals from the Grignard reagent alone is energetically unfavorable, the presence of a suitable electrophile can promote the homolytic cleavage of the carbon-magnesium bond. acs.org

Mechanistic Aspects of Asymmetric Reactions

The development of asymmetric catalytic reactions using Grignard reagents is a key area of synthetic chemistry. Achieving high levels of stereocontrol in these transformations is paramount.

Ligand-Mediated Stereocontrol

Chiral ligands are essential for inducing enantioselectivity in metal-catalyzed reactions involving octylmagnesium bromide. The ligand coordinates to the metal center, creating a chiral environment that differentiates between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic starting material.

One example of ligand-mediated stereocontrol is in the asymmetric polymerization and oligomerization of aldehydes. The complex formed between a Grignard reagent, such as n-octylmagnesium bromide, and a chiral ligand like (-)-sparteine (B7772259) can initiate the polymerization of prochiral aldehydes, leading to optically active polymers. acs.org The chiral ligand plays a crucial role in controlling the stereochemistry of the monomer addition, resulting in a polymer with a preferred helical sense. acs.org

In the context of cross-coupling, chiral ligands are employed to achieve enantioselective C-C bond formation. For instance, in the synthesis of chiral α-fluoroalkyl-α-amino acids, the addition of n-octylmagnesium bromide to a chiral aldehyde was a key step. nih.gov While this specific example did not use a chiral ligand on a metal catalyst for the addition itself, subsequent steps relied on the stereochemistry set in this initial reaction. The development of catalytic asymmetric additions of Grignard reagents to carbonyl compounds and imines often relies on chiral ligands to control the facial selectivity of the attack.

The synthesis of chiral P,N-ligands has been achieved through asymmetric hydrophosphination and hydroamination reactions promoted by chiral cyclopalladated complexes, highlighting the importance of chiral metal-ligand complexes in asymmetric synthesis. google.com Although not directly involving octylmagnesium bromide in the examples provided, these principles are broadly applicable to asymmetric reactions with Grignard reagents. The design of the chiral ligand, including its steric and electronic properties, is critical for achieving high enantiomeric excess in the final product.

Diastereoselectivity and Enantioselectivity Control

The stereochemical outcome of reactions involving octylmagnesium bromide can be significantly influenced by the reaction conditions, particularly through the use of Lewis acids or chiral ligands. This control over diastereoselectivity and enantioselectivity is crucial for the synthesis of complex stereodefined molecules.

A notable example of diastereoselectivity control is the addition of octylmagnesium bromide to nitrones. In one study, the addition to a C-erythrosyl nitrone in tetrahydrofuran (B95107) (THF) at -78 °C proceeded smoothly to yield the corresponding hydroxylamine (B1172632) with excellent stereoselectivity (>98%) and a good yield of 75%. nih.gov Remarkably, conducting the same reaction in the presence of one equivalent of boron trifluoride etherate (BF₃·Et₂O) at -30 °C resulted in a complete reversal of diastereoselectivity. nih.gov The epimeric hydroxylamine was obtained, again with excellent stereoselectivity (>98%) and a 70% yield. nih.gov This switchable stereocontrol, dictated by the presence of a Lewis acid, highlights a powerful strategy for accessing different diastereomers from a single precursor. nih.gov

Reaction ConditionDiastereomerStereoselectivityYield
THF, -78°CHydroxylamine 21 (S-configuration)>98%75%
THF, BF₃·Et₂O, -30°CHydroxylamine 22 (R-configuration)>98%70%

Table 1: Influence of Lewis Acid on the Diastereoselective Addition of Octylmagnesium Bromide to a Nitrone. nih.gov

Control of enantioselectivity has also been demonstrated. In the development of a cascade Grignard addition/propargyl Claisen rearrangement, the use of octylmagnesium bromide as the nucleophile was explored. acs.orgacs.org While asymmetric conditions using methylmagnesium bromide proved highly effective, the reaction with the larger octylmagnesium bromide resulted in a significant loss of enantioinduction, affording the α-allene ketone product with a modest enantiomeric ratio (er) of 69:31. acs.orgacs.org

In the synthesis of complex natural products, octylmagnesium bromide is often employed in the form of a cuprate (B13416276). For the enantioselective total synthesis of the antitumor agent (—)-mucocin, a key step involved the conjugate addition of a cuprate derived from octylmagnesium bromide and copper cyanide. nih.gov This reaction proceeded with high diastereoselectivity (ds ≥19:1 by NMR) to furnish the desired ketone intermediate. nih.gov Similarly, a formal synthesis of (+)-bovidic acid utilized the diastereoselective addition of octylmagnesium bromide to a protected tetrahydrofurfural at –85 °C, which provided the target alcohol in 68% yield and a 3:1 diastereomeric ratio. uwo.ca

Hydromagnesiation Mechanisms and Intermediate Characterization

Hydromagnesiation, the addition of a magnesium-hydride bond across an unsaturated carbon-carbon bond, is a powerful method for generating organomagnesium species. While octylmagnesium bromide is an alkylating agent, it can serve as a precursor to the active magnesium hydride species in catalyzed reactions. acs.org

Iron-catalyzed hydromagnesiation reactions, for instance, are proposed to proceed via the in-situ formation of a magnesium hydride intermediate. acs.org Although detailed studies have often utilized reagents like ethylmagnesium bromide, the mechanism provides a general framework. The process is believed to be initiated by a β-hydride elimination from the Grignard reagent (e.g., EtMgBr), which generates an active iron-hydride species and releases an alkene (ethene). acs.org This hydride is then transferred to the substrate, such as a styrene (B11656) derivative, to form a new, more stable Grignard reagent intermediate. acs.orgacs.org This benzylic Grignard reagent has been directly observed and characterized in solution using multinuclear and variable-temperature NMR spectroscopy. acs.orgepa.govresearchgate.net These studies confirmed that the product exists as a mixture of the monoalkylmagnesium species (RMgBr) and the dialkylmagnesium species (R₂Mg), governed by the Schlenk equilibrium. acs.orgepa.gov

A distinct, catalyst-free approach to hydromagnesiation involves the use of magnesium hydride (MgH₂) itself. nih.gov MgH₂, which can be prepared in situ from sodium hydride and magnesium iodide, has been shown to facilitate the anti-hydromagnesiation of aryl alkynes. nih.gov Mechanistic studies suggest that this process involves the polar addition of the hydride from MgH₂ to the alkyne, leading to stereochemically well-defined alkenylmagnesium intermediates that can be trapped with various electrophiles. nih.gov

Alkyl Exchange and Solution-Phase Dynamics

The behavior of octylmagnesium bromide in solution is governed by the complex set of equilibria known as the Schlenk equilibrium. wikipedia.orgtcichemicals.com This equilibrium describes the disproportionation of two molecules of an alkylmagnesium halide (RMgX) into one molecule of a dialkylmagnesium compound (R₂Mg) and one molecule of a magnesium halide (MgX₂). wikipedia.orgresearchgate.net

Schlenk Equilibrium: 2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by several factors, including the nature of the alkyl group (R), the halide (X), the solvent, and the concentration. wikipedia.org In ethereal solvents like diethyl ether or tetrahydrofuran (THF), the equilibrium for most simple Grignard reagents tends to favor the alkylmagnesium halide (RMgX). wikipedia.orgsci-hub.ru The various magnesium species in solution can also exist as monomers, dimers, or higher oligomers, further complicating the solution-phase dynamics. researchgate.net

Selectivity Control in Grignard Reagent Formation and Reactivity

Controlling selectivity is paramount in both the synthesis of octylmagnesium bromide and its subsequent reactions. The formation of Grignard reagents is generally understood to be a complex heterogeneous reaction occurring on the surface of the magnesium metal. illinois.eduacs.org Mechanistic studies suggest the involvement of radical intermediates, which can have implications for stereochemical control. illinois.edu If the starting alkyl halide is chiral, the formation of a radical intermediate can lead to racemization, posing a challenge to the synthesis of enantiomerically pure Grignard reagents. illinois.edu

Once formed, controlling the reactivity of octylmagnesium bromide is crucial for achieving desired chemical transformations. This involves managing chemoselectivity, regioselectivity, and the competition between different reaction pathways.

Regioselectivity: In nickel-catalyzed cross-coupling reactions, octylmagnesium bromide has been shown to react with excellent regioselectivity, with no formation of isomerized byproducts. uni-goettingen.de This level of control is essential for the synthesis of well-defined molecular architectures.

Chemoselectivity: Octylmagnesium bromide is widely used in selective carbon-carbon bond-forming reactions. For example, it participates in Kumada cross-coupling reactions to produce organic semiconductor materials in good yields, demonstrating its effective and predictable reactivity in the presence of other functional groups. rsc.org However, Grignard reagents are highly reactive and can participate in multiple pathways. Two competitive routes that often need to be controlled are nucleophilic substitution and metal-halogen exchange. psu.edu Furthermore, the strong basicity of Grignard reagents means they can act as a base, leading to deprotonation of acidic substrates rather than the desired nucleophilic addition. organic-chemistry.org The choice of solvent, temperature, and additives like copper or cerium salts can be used to modulate this reactivity and steer the reaction toward the intended product. nih.gov

Advanced Applications in Organic Synthesis

Complex Molecule Synthesis Using Octylmagnesium Bromide

The carbon-carbon bond-forming capability of octylmagnesium bromide is pivotal in the synthesis of elaborate organic molecules. Its reactions are often characterized by high yields and, in specific cases, notable stereoselectivity.

Construction of Chiral Tertiary Alcohols

The synthesis of chiral tertiary alcohols is a fundamental challenge in organic chemistry, with the products serving as valuable building blocks for numerous biologically active compounds. Octylmagnesium bromide has been employed in the diastereoselective addition to chiral aldehydes to construct specific stereoisomers of alcohols. For instance, the addition of n-octylmagnesium bromide to (R)-2,3-O-isopropylideneglyceraldehyde results in the formation of diastereomeric alcohols. prepchem.com This reaction is a key step in multi-step syntheses, where the resulting hydroxyl group can be further manipulated or can direct subsequent stereoselective transformations, ultimately leading to the desired enantiomerically enriched tertiary alcohol.

Formal and Total Synthesis of Natural Products (e.g., (+)-Bovidic Acid)

The structural complexity of natural products often demands robust and selective synthetic methodologies. Octylmagnesium bromide has proven instrumental in the synthesis of the furanoid-containing natural product, (+)-bovidic acid. A key step in both the formal and total synthesis of this molecule involves the diastereoselective addition of octylmagnesium bromide to a protected tetrahydrofurfural derivative. Current time information in Bangalore, IN. This addition, proceeding at low temperatures, establishes a crucial carbon-carbon bond and sets a key stereocenter in the molecule. The resulting intermediate converges with previously reported synthetic routes, thereby constituting a formal synthesis, and can be advanced through deprotection and oxidation steps to afford the final natural product. Current time information in Bangalore, IN.

Table 1: Key Synthesis Step for (+)-Bovidic Acid

Reactant 1Reactant 2ProductYieldDiastereomeric Ratio (dr)
Protected TetrahydrofurfuralOctylmagnesium BromideDiastereomeric Alcohol Intermediate68%3:1

Synthesis of Key Intermediates for Active Pharmaceutical Ingredients (e.g., FTY720, Ibuprofen)

The synthesis of active pharmaceutical ingredients (APIs) frequently relies on the efficient construction of specific molecular scaffolds. Octylmagnesium bromide is a key reagent in scalable syntheses of intermediates for several important drugs.

FTY720 (Fingolimod): A notable application of octylmagnesium bromide is in the synthesis of a key building block for the immunosuppressive agent FTY720. sigmaaldrich.comnih.gov In an iron-catalyzed cross-coupling reaction, octylmagnesium bromide is coupled with a functionalized aryl triflate. sigmaaldrich.comnih.govsigmaaldrich.comgoogle.com This chemo- and regioselective reaction, catalyzed by the inexpensive and environmentally benign iron(III) acetylacetonate (B107027) (Fe(acac)₃), provides a practical and scalable route to the octylbenzene (B124392) derivative that is a central component of FTY720. sigmaaldrich.comnih.gov

Ibuprofen (B1674241): While numerous synthetic routes to the non-steroidal anti-inflammatory drug (NSAID) ibuprofen exist, some modern approaches utilize Grignard reagents. Although direct use of octylmagnesium bromide for ibuprofen's core structure is not standard, related Grignard reagents are central to some syntheses. For instance, iron-catalyzed coupling reactions involving Grignard reagents have been developed for the synthesis of ibuprofen. google.com

Functionalization Reactions and Material Precursors

Beyond its role in constructing the carbon skeleton of organic molecules, octylmagnesium bromide is also utilized in the modification of materials and the synthesis of specialized chemical precursors.

Surface Functionalization of Inorganic Materials (e.g., TiO₂)

The surface properties of inorganic materials can be tailored for specific applications by grafting organic moieties onto their surface. Octylmagnesium chloride, a closely related Grignard reagent, is used in the functionalization of titanium dioxide (TiO₂). This surface modification is achieved through the reaction of the Grignard reagent with the hydroxyl groups on the TiO₂ surface. The resulting organically modified TiO₂ exhibits altered surface properties, which can be advantageous in applications such as membranes, solar cells, and catalysts. The fundamental reactivity of Grignard reagents suggests that octylmagnesium bromide could be employed in a similar fashion.

Synthesis of Organophosphorus Compounds (e.g., Phosphinates, Phosphonates, Phosphine (B1218219) Oxides)

Organophosphorus compounds are a diverse class of molecules with applications ranging from industrial chemicals to pharmaceuticals. Octylmagnesium bromide serves as a key nucleophile in the synthesis of various organophosphorus compounds. For example, the reaction of octylmagnesium bromide with phosphoryl chloride (POCl₃) can lead to the formation of dioctylphosphinic chloride, a precursor to phosphinates. However, controlling the degree of substitution on the phosphorus center can be challenging, often resulting in mixtures of products. Despite this, procedures have been developed for the one-pot synthesis of phosphinates by reacting Grignard reagents like octylmagnesium bromide with POCl₃ followed by an alcohol.

Table 2: Synthesis of Octyl-substituted Phosphinates

Phosphorus SourceGrignard ReagentQuenching AgentProduct Type
POCl₃Octylmagnesium Bromide1-OctanolOctyl Dioctylphosphinate

Preparation of Fluorinated Organic Compounds

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Octylmagnesium bromide serves as a versatile precursor in several fluorination strategies.

One direct method involves the reaction of octylmagnesium bromide with a powerful electrophilic fluorinating agent. For instance, N-fluoropyridinium pyridine (B92270) heptafluorodiborate has been cited as a reagent capable of fluorinating a variety of organic compounds, including octylmagnesium bromide, to produce the corresponding fluorinated alkanes. google.com

More commonly, octylmagnesium bromide is incorporated into a molecule which is subsequently fluorinated. This multi-step approach is crucial in the synthesis of complex chiral molecules. A notable example is the synthesis of α-fluoroalkyl-α-amino acids. In one pathway, n-octyl magnesium bromide is added to the aldehyde function of a chiral starting material, (R)-2,3-O-isopropylideneglyceraldehyde. mdpi.com This addition creates a new stereocenter, forming diastereomeric alcohols. The hydroxyl group of these alcohols is then converted to a fluorine atom using a nucleophilic fluorinating agent like Morpho-DAST (diethylaminosulfur trifluoride). mdpi.com Subsequent transformations of other functional groups in the molecule ultimately yield the target N-protected (2S,3R)-2-amino-3-fluoroundecanoic acid. mdpi.com

This demonstrates the role of octylmagnesium bromide in constructing the carbon skeleton of a molecule prior to the introduction of the fluorine atom, a key strategy when direct fluorination is not feasible or would lack selectivity.

It is also relevant to consider the chemistry of the fluorinated counterpart, perfluoro-n-octylmagnesium bromide. This reagent is typically synthesized via a metal-halogen exchange between perfluoro-n-octyl iodide and a simpler Grignard reagent like ethylmagnesium bromide. researchgate.netscispace.com Its reactions with various electrophiles, such as carbon dioxide and ketones, highlight its utility in creating highly fluorinated molecules. researchgate.netacs.org

Regioselective and Chemoselective Transformations

The ability of a reagent to react at a specific site within a polyfunctional molecule (regioselectivity) or to react with one functional group in preference to another (chemoselectivity) is critical for efficient synthesis. Octylmagnesium bromide has been employed in several catalytic systems that achieve high levels of such control.

Chemoselectivity:

A significant application of octylmagnesium bromide is in iron-catalyzed cross-coupling reactions. In a scalable synthesis of a key intermediate for the immunosuppressive agent FTY720, octylmagnesium bromide was coupled with an aryl triflate bearing a methyl ester group. nih.govacs.org The iron catalyst, Fe(acac)₃, directs the Grignard reagent to react exclusively with the carbon-triflate (C-OTf) bond, leaving the ester functionality intact. acs.org This high degree of chemoselectivity is remarkable as uncatalyzed Grignard additions to esters are typically rapid.

Another example of tunable chemoselectivity is the reaction of octylmagnesium bromide with phosphoryl chloride (POCl₃). nih.govthieme-connect.com The reaction outcome is highly dependent on the stoichiometry. Using two equivalents of the Grignard reagent leads to a selective disubstitution, yielding predominantly dioctylphosphinic chloride. nih.govthieme-connect.com Conversely, using one equivalent results in a mixture, as the initially formed monoproduct, octylphosphonic dichloride, is more reactive towards the Grignard reagent than the starting POCl₃. nih.govthieme-connect.com This reactivity can be harnessed; by using specific organozinc reagents, the selective formation of the monosubstituted product becomes possible, demonstrating how the choice of reagent and conditions dictates chemoselectivity. nih.gov

Further studies using copper catalysts have also highlighted the chemoselectivity of octylmagnesium bromide. When presented with a substrate containing both chloride and sulfonate leaving groups, a copper-catalyzed coupling with octylmagnesium bromide proceeded preferentially at the chloride position. researchgate.net In reactions with α,β-unsaturated ketones like cyclohexenone, the reagent primarily yields the 1,2-addition product over the 1,4-addition product. sci-hub.se

Regioselectivity and Stereoselectivity:

Octylmagnesium bromide is also utilized in reactions where the position of bond formation is critical. In cobalt-catalyzed cross-coupling reactions, it can be coupled with various aryl bromides, demonstrating regioselective C-C bond formation. semanticscholar.orgarkat-usa.org

More complex cascade reactions showcase its role in stereoselective transformations. In one method for synthesizing α-allene quaternary centers, octylmagnesium bromide is added to a 2-O-propargyl enone. acs.orgacs.org This addition creates a magnesium alkoxide intermediate that triggers a diastereoselective propargyl Claisen rearrangement. acs.org Interestingly, this system also displayed intriguing chemoselectivity in a complex, steroid-derived substrate containing two distinct carbonyl groups. The Grignard addition occurred preferentially at the C3 carbonyl over the C17 carbonyl, a selectivity attributed to a chelation effect between the magnesium atom and neighboring oxygen atoms. acs.org

The following tables summarize key selective reactions involving octylmagnesium bromide.

Table 1: Chemoselective Cross-Coupling Reactions

Catalyst Substrate Competing Functional Group Product Yield (%) Reference
Fe(acac)₃ 4-(Methoxycarbonyl)phenyl triflate Methyl Ester Methyl 4-octylbenzoate 87 acs.org

Table 2: Selective Substitution of Phosphoryl Chloride (POCl₃)

Equivalents of Octylmagnesium Bromide Major Product Yield (%) Minor Product Reference
1 Dioctylphosphinic chloride ~50 Unreacted POCl₃ nih.govthieme-connect.com

Computational Chemistry and Theoretical Studies

Modeling Grignard Reagent Formation and Reactivity

The formation of Grignard reagents, such as octylmagnesium bromide, from the reaction of magnesium metal with an organic halide has been a subject of extensive study, with computational models playing a key role in demystifying the process. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations have been particularly instrumental in developing a unified ionic model for Grignard reagent formation (GRF). rsc.org These models suggest that the reaction is ionic in nature, with the dissociation of the organic halide yielding stabilized surface anions. rsc.org

Computational studies have explored various aspects of GRF, including:

The role of the magnesium surface: The reaction is understood to begin at reactive sites on the magnesium surface, which may be crystalline defects or impurities. researchgate.net Cluster models are often used to represent the magnesium surface and study the activation of the organic halide. researchgate.net

Influence of solvents: The choice of solvent, typically an ether like tetrahydrofuran (B95107) (THF), is crucial. Computational models show that solvent molecules coordinate with the magnesium center, influencing the stability and reactivity of the Grignard reagent. acs.orgrsc.org The structure of the Grignard species in solution is complex, with an equilibrium (the Schlenk equilibrium) existing between the monomer (RMgX), the dimer, and other oligomeric species, all of which are solvated. acs.orgrsc.org

The reactivity of Grignard reagents is also extensively modeled. Computational studies help in understanding the factors that govern whether a reaction will proceed via a nucleophilic pathway or a single-electron transfer (SET) mechanism. acs.orgoperachem.com The nature of the substrate, its binding to the magnesium center, and solvent dynamics are all critical factors that can be computationally evaluated. acs.org For instance, the reaction of Grignard reagents with carbonyl compounds has been studied using DFT, revealing that the coordination of the carbonyl compound to the magnesium atom in a dimeric Grignard reagent can lead to a new reaction path. nih.govacs.org

Table 1: Key Findings from Computational Modeling of Grignard Reagent Formation
Aspect ModeledKey Computational FindingPrimary Computational MethodReferences
Overall Formation MechanismA unified ionic model (I-model) best describes the process, with radical intermediates only in the initial dissociation.Density Functional Theory (DFT) rsc.org
Magnesium SurfaceReaction initiates at defect sites on the magnesium surface. Cluster models are effective for studying this.Cluster Models researchgate.net
Reagent Structure in SolutionGrignard reagents exist in a complex Schlenk equilibrium involving solvated monomers, dimers, and oligomers.Ab Initio Molecular Dynamics acs.orgrsc.org
Reactivity with CarbonylsCoordination to a dimeric Grignard reagent can open new reaction pathways.B3LYP Density Functional Theory nih.govacs.org

Elucidating Reaction Mechanisms Through Computational Approaches

Computational chemistry provides powerful tools for elucidating the detailed step-by-step mechanisms of reactions involving octylmagnesium bromide. nih.govuni-muenchen.de A central theme in the study of Grignard reactions is the competition between the polar (nucleophilic) mechanism and the radical-based single-electron transfer (SET) mechanism. acs.orgoperachem.com

Polar (Nucleophilic) Mechanism: In this pathway, the Grignard reagent acts as a nucleophile, with the carbon-magnesium bond being sufficiently polarized to allow the organic group to attack an electrophilic center, such as the carbon of a carbonyl group. acs.orgchemtube3d.com Computational studies, often using DFT, have modeled the transition states for this process, showing a concerted, four-centered formation of strong O-Mg and C-C bonds. nih.govacs.org This mechanism is generally favored for reactions with aliphatic aldehydes and ketones. acs.org

Single-Electron Transfer (SET) Mechanism: This alternative pathway involves the transfer of a single electron from the Grignard reagent to the substrate. acs.org This homolytic cleavage of the Mg-C bond results in the formation of a radical intermediate. acs.orgresearchgate.net The SET mechanism is more likely when the substrate is a bulky ketone or an aromatic ketone, which can stabilize the resulting radical anion. operachem.comacs.org Quantum-chemical calculations have shown that while the homolytic cleavage of the Mg-C bond in a pure Grignard solution requires high energy, the presence of a substrate can facilitate this process. acs.orgrsc.org

DFT calculations have been employed to study the reaction of various Grignard reagents with different substrates to determine the preferred mechanistic pathway. nih.govuni-muenchen.de For example, in the reaction with carbonyl compounds, if the alkyl group on the Grignard reagent is bulky, the formation of the C-C bond can be sterically hindered, leading to the precedence of Mg-O bond formation and the formation of a diradical, indicative of a SET process. nih.govacs.org

Computational studies have also been crucial in understanding the mechanisms of cross-coupling reactions catalyzed by transition metals, where octylmagnesium bromide is used as a nucleophile. nih.govtue.nlresearchgate.net For instance, DFT calculations have been used to elucidate the catalytic cycle in iron-catalyzed cross-coupling reactions, helping to distinguish between radical and non-radical pathways. tue.nlresearchgate.net

Table 2: Comparison of Polar and SET Mechanisms for Grignard Reactions
FeaturePolar (Nucleophilic) MechanismSingle-Electron Transfer (SET) MechanismReferences
Bond Cleavage Heterolytic (uneven) cleavage of the C-Mg bond.Homolytic (even) cleavage of the C-Mg bond. acs.org
Key Intermediate Four-centered transition state.Radical intermediates. acs.orgnih.govacs.org
Favored by Aliphatic aldehydes and ketones, less bulky reagents.Aromatic and bulky ketones, sterically hindered reagents. operachem.comacs.org
Computational Evidence DFT calculations show a concerted bond formation process.Calculations show diradical formation and recombination. nih.govacs.org

Predicting Stereoselectivity in Asymmetric Transformations

A significant application of computational chemistry in the context of octylmagnesium bromide is the prediction of stereoselectivity in reactions that form new chiral centers. When a Grignard reagent adds to a prochiral ketone or aldehyde, or to a substrate already containing a chiral center, the stereochemical outcome is of paramount importance.

Computational models can be used to predict the major diastereomer or enantiomer formed in such reactions. This is typically achieved by calculating the energies of the various possible transition states leading to the different stereoisomeric products. The transition state with the lowest calculated energy corresponds to the major product, as it represents the kinetically favored pathway.

One of the earliest empirical models to predict stereoselectivity in Grignard reactions was Prelog's model, which was developed for the reaction of Grignard reagents with α-ketoesters of chiral alcohols. researchgate.net Modern computational methods, such as DFT, provide a more rigorous, quantitative basis for these predictions. researchgate.net These calculations can take into account the precise three-dimensional structures of the reactants, including the solvent molecules coordinated to the magnesium atom, to model the transition states accurately.

For example, the addition of octylmagnesium bromide to a chiral nitrone has been studied, where the stereochemical outcome can be controlled by the presence or absence of a Lewis acid like BF₃·Et₂O. nih.govacs.org While the experimental results show a reversal of diastereoselectivity, computational studies could be employed to model the transition states for both the Lewis acid-free and the Lewis acid-promoted reactions. nih.govacs.org These models would likely reveal that the coordination of the Lewis acid to the nitrone oxygen alters the conformational preferences of the substrate in the transition state, thereby favoring the formation of the opposite diastereomer.

The ability to predict stereoselectivity is crucial for the rational design of asymmetric syntheses. By understanding the factors that control the stereochemical outcome at a molecular level through computational modeling, chemists can select the appropriate substrates, reagents, and reaction conditions to achieve the desired stereoisomer with high selectivity.

Spectroscopic Characterization of Organomagnesium Species

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of organomagnesium species in solution. It provides detailed information about the molecular structure, dynamics, and the intricate equilibria that are hallmarks of Grignard reagents.

In solution, Grignard reagents like bromooctylmagnesium exist in a dynamic equilibrium, famously known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide. Multinuclear NMR spectroscopy, which allows for the observation of various NMR-active nuclei such as ¹H, ¹³C, and ²⁵Mg, is instrumental in dissecting this complex scenario.

Variable-temperature NMR studies are particularly revealing. Current time information in Tiranë, AL.researchgate.net By altering the temperature of the sample, the rate of chemical exchange between the different species in the Schlenk equilibrium can be manipulated. At low temperatures, the exchange can be slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for the individual components (RMgBr, R₂Mg, and MgBr₂), where R is the octyl group. As the temperature is increased, these distinct signals broaden and eventually coalesce into a single, time-averaged signal, providing quantitative data on the thermodynamics and kinetics of the equilibrium. researchgate.net

While specific ¹³C NMR data for bromooctylmagnesium is not extensively reported, the chemical shifts for analogous long-chain alkylmagnesium bromides in diethyl ether provide representative values. The α-carbon (the carbon directly bonded to magnesium) is significantly shielded, appearing at a characteristic upfield chemical shift.

Table 1: Representative ¹³C NMR Chemical Shifts for the α-Carbon of n-Alkylmagnesium Bromides in Diethyl Ether

CompoundChemical Shift (δ) of α-Carbon (ppm)
n-Hexylmagnesium Bromideca. -8.0
n-Decylmagnesium Bromideca. -8.0

Data are representative and may vary based on solvent and concentration.

The chemical shifts of the other carbon atoms in the alkyl chain are less affected by the magnesium atom and resemble those of the parent alkane. The study of ²⁵Mg NMR, although challenged by the low natural abundance and quadrupolar nature of the nucleus, can provide direct information about the magnesium environment and distinguish between the different magnesium-containing species in solution. nih.gov

The dynamic nature of the Schlenk equilibrium is intrinsically linked to alkyl exchange processes. NMR spectroscopy is a powerful tool to probe the rates and mechanisms of these exchanges. rsc.org The exchange of the octyl group between different magnesium centers (intermolecular exchange) and conformational changes within the octyl chain itself (intramolecular exchange) can be studied by analyzing the line shapes of the NMR signals.

At room temperature, these exchange processes are typically fast, resulting in sharp, time-averaged NMR spectra. However, as the temperature is lowered, the rates of exchange decrease. This slowing of the exchange processes leads to characteristic changes in the NMR spectrum, such as the broadening of spectral lines. At the coalescence temperature, the individual signals merge into a single broad peak. By analyzing the line shape at different temperatures, the rate constants and activation parameters for the alkyl exchange processes can be determined. This information is crucial for understanding the reactivity of bromooctylmagnesium in chemical reactions.

X-Ray Crystallography of Grignard Reagent Adducts and Intermediates

While NMR spectroscopy provides information about the solution-state structure, X-ray crystallography offers a definitive picture of the solid-state structure of organomagnesium compounds. harvard.edu Grignard reagents are typically not isolated as solvent-free species but rather as crystalline adducts with coordinating solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

The crystal structure of these adducts can reveal important details about the coordination environment of the magnesium atom, including the number and type of solvent molecules coordinated, and whether the compound exists as a monomer, dimer, or higher-order aggregate in the solid state. For example, many Grignard reagents crystallize as monomeric, tetra-coordinate magnesium centers, with the magnesium atom bonded to the alkyl group, the halogen, and two solvent molecules. However, dimeric structures with bridging halogen atoms are also common.

Table 2: Representative Crystallographic Parameters for a Monomeric Alkylmagnesium Bromide Adduct

ParameterTypical Value
Coordination GeometryTetrahedral
Mg-C Bond Lengthca. 2.1 - 2.2 Å
Mg-Br Bond Lengthca. 2.4 - 2.5 Å
Mg-O (solvent) Bond Lengthca. 2.0 - 2.1 Å

These values are representative and can be influenced by the specific alkyl group and coordinating solvent.

The structural information obtained from X-ray crystallography is vital for understanding the fundamental nature of the Grignard reagent and provides a basis for interpreting its behavior in solution and its reactivity in chemical synthesis.

Advanced Spectroscopic Techniques for Mechanistic Intermediates (e.g., Mössbauer, NIR MCD)

Beyond the workhorse techniques of NMR and X-ray crystallography, a range of advanced spectroscopic methods can provide further insights into the transient intermediates that may be formed during reactions of bromooctylmagnesium.

Electron Paramagnetic Resonance (EPR) Spectroscopy: In certain reactions, Grignard reagents can participate in single-electron transfer (SET) processes, leading to the formation of radical intermediates. acs.org EPR spectroscopy is a highly sensitive technique for the detection and characterization of these paramagnetic species. While the direct observation of the octyl radical might be challenging due to its high reactivity, spin-trapping techniques can be employed to generate more stable radical adducts that are readily detectable by EPR.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy has emerged as a powerful process analytical technology (PAT) tool for the real-time monitoring of chemical reactions, including those involving Grignard reagents. oup.comresearchgate.net By monitoring changes in the NIR spectra of a reaction mixture over time, it is possible to follow the consumption of reactants and the formation of products and intermediates. This can provide valuable kinetic data and help to optimize reaction conditions.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to study the composition of Grignard reagent solutions. nih.govresearchgate.net This technique allows for the detection of various ionic species present in the Schlenk equilibrium, including aggregated clusters of Grignard reagent molecules and solvent molecules.

It is important to note that Mössbauer spectroscopy is not applicable to magnesium compounds as it relies on the presence of specific isotopes (like ⁵⁷Fe or ¹¹⁹Sn) that exhibit the Mössbauer effect. Similarly, while Magnetic Circular Dichroism (MCD) in the Near-Infrared (NIR-MCD) is a powerful technique for studying the electronic structure of paramagnetic species, its application to the study of bromooctylmagnesium intermediates is not widely documented.

Green Chemistry and Sustainability in Grignard Reagent Utilization

Development of Environmentally Benign Solvent Systems

A primary focus in greening Grignard reactions has been the replacement of traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) with safer, more sustainable alternatives. bdu.ac.infishersci.com These traditional solvents are often volatile, flammable, and can form explosive peroxides. fishersci.com

Utilization of Renewable and Less Hazardous Ethers (e.g., 2-Methyltetrahydrofuran (B130290), Cyclopentyl Methyl Ether)

Recent research has highlighted 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) as promising green solvents for Grignard reagent synthesis. researchgate.net Both are derived from renewable resources and exhibit lower volatility and higher flash points compared to their traditional counterparts, reducing fire hazards.

Studies have demonstrated the successful preparation of octylmagnesium bromide in 2-MeTHF. google.comamericanelements.com For instance, the reaction of 1-bromooctane (B94149) with magnesium in 2-MeTHF can proceed efficiently, yielding the desired Grignard reagent. google.com The physical properties of these greener solvents contribute to safer reaction conditions.

Table 1: Comparison of Traditional and Greener Ethereal Solvents

SolventBoiling Point (°C)Flash Point (°C)Source
Diethyl Ether34.6 sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com-45 fishersci.com
Tetrahydrofuran (THF)66-14
2-Methyltetrahydrofuran (2-MeTHF)~80-11
Cyclopentyl Methyl Ether (CPME)106-1

The use of CPME has also been explored, showing its effectiveness in various organometallic reactions, including those involving Grignard reagents. researchgate.net Its higher boiling point allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates and yields.

Mechanochemical Approaches for Grignard Reagent Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling avenue for green synthesis by minimizing or eliminating the need for solvents. murraystate.edu

Solvent-Minimized and Solvent-Free Methods

The synthesis of Grignard reagents, including octylmagnesium bromide, can be achieved through ball milling, a common mechanochemical technique. murraystate.edu In a typical solvent-free approach, solid magnesium metal and liquid 1-bromooctane are milled together. The mechanical energy generated during milling activates the magnesium surface, facilitating the insertion of magnesium into the carbon-bromine bond to form octylmagnesium bromide.

While completely solvent-free methods are the ideal, solvent-minimized approaches, where a small amount of a liquid additive is used, have also proven effective. This "liquid-assisted grinding" can enhance reaction rates and yields compared to purely solid-state reactions. Research in this area for octylmagnesium bromide is ongoing, with the potential to significantly reduce the environmental impact associated with solvent use.

Electrochemical Synthesis of Grignard Reagents

Electrochemical methods present another solvent-reducing alternative for the synthesis of Grignard reagents. This technique involves the use of an electrochemical cell where a sacrificial magnesium anode is oxidized in the presence of an alkyl halide, such as 1-bromooctane, in an appropriate electrolyte solution.

The general process involves the following half-reactions:

Anode (Oxidation): Mg → Mg²⁺ + 2e⁻

Cathode (Reduction): R-X + 2e⁻ → R⁻ + X⁻

This method can offer high current efficiency and allows for the in-situ generation of the Grignard reagent, which can then be directly used in subsequent reactions. The ability to control the reaction rate via the applied current and the potential for continuous flow processes make electrochemical synthesis a highly attractive green alternative.

Atom Economy and Waste Reduction in Grignard Reactions

The principles of atom economy and waste reduction are central to green chemistry. uni-muenchen.de Grignard reactions, while powerful, can sometimes suffer from poor atom economy, particularly in the workup stages which often involve quenching with aqueous acid and subsequent extractions with organic solvents. prepchem.com

Improving the atom economy of reactions involving octylmagnesium bromide involves careful planning of the synthetic route to ensure that the maximum number of atoms from the reactants are incorporated into the final product. For example, in cross-coupling reactions, the choice of catalyst and reaction conditions can significantly impact the yield and selectivity, thereby improving atom economy. Iron-catalyzed cross-coupling reactions of Grignard reagents like octylmagnesium bromide with organic halides have been shown to be highly efficient. beilstein-journals.org

Future Research Directions

Expanding the Catalytic Scope of Octylmagnesium Bromide Reactions

While Grignard reagents are traditionally used as stoichiometric nucleophiles, a significant area of future research lies in expanding their role in catalytic processes. rug.nl The development of novel catalytic systems where octylmagnesium bromide can participate in new types of carbon-carbon and carbon-heteroatom bond-forming reactions is a primary objective. rug.nlacs.org Research is focusing on iron-catalyzed cross-coupling reactions, which offer a less toxic and more economical alternative to precious metal catalysts. rsc.orgacs.org For instance, iron-catalyzed dicarbofunctionalization of enol silyl (B83357) ethers using Grignard reagents like octylmagnesium bromide presents a powerful method for constructing complex molecular architectures in a single step. rsc.org

Another promising avenue is the use of co-catalyst systems, such as Fe/Cu, to facilitate novel transformations like transfer hydromagnesiation. scispace.com These reactions could expand the repertoire of octylmagnesium bromide beyond simple additions to include more complex, catalytic transformations. scispace.com Furthermore, exploring its application in 1,6-conjugate additions to in situ generated aza-p-quinone methides, catalyzed by copper, could provide efficient routes to valuable aniline (B41778) derivatives. acs.org The overarching goal is to design catalytic cycles where the Grignard reagent is either regenerated or participates in a cascade, thereby increasing atom economy and process efficiency.

Table 1: Potential New Catalytic Applications for Octylmagnesium Bromide

Catalytic Reaction TypeCatalyst SystemPotential ProductsSignificance
DicarbofunctionalizationIron-bisphosphineFunctionalized ketonesExpands utility of enol silyl ethers in complex synthesis. rsc.org
Transfer HydromagnesiationFe/Cu or TiFunctionalized alkanes/alkenesAlternative to traditional, more hazardous hydrometalation reagents. scispace.com
1,6-Conjugate AdditionCopper/Chiral LigandChiral 4-(sec-alkyl)anilinesAccess to valuable and synthetically challenging chiral building blocks. acs.org
Cross-CouplingIron (e.g., Fe(acac)₃)Biaryls, alkyl-arenesEconomical and greener alternative to palladium or nickel catalysts. acs.org

Novel Ligand Design for Enhanced Selectivity in Asymmetric Synthesis

The synthesis of chiral molecules with high enantioselectivity is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. A major challenge and a significant area for future research is the design of new chiral ligands that can effectively control the stereochemical outcome of reactions involving octylmagnesium bromide. nih.govrsc.orgresearchgate.net

Recent breakthroughs have shown the efficacy of N,N,O-tridentate ligands derived from 1,2-diaminocyclohexane (DACH) in mediating the asymmetric addition of Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols. nih.govrsc.orgresearchgate.net Future work will focus on refining these ligand scaffolds, perhaps by altering the steric and electronic properties of the biaryl or N-pyrrole components, to improve enantioselectivities (ee) and broaden the substrate scope. nih.govdigitellinc.com Another promising class of ligands is the PNP-type (W-Phos), which has shown success in copper-catalyzed asymmetric additions of linear Grignard reagents. nih.gov The development of new ligand families will be crucial for overcoming long-standing challenges, such as the catalytic asymmetric addition of linear Grignard reagents to challenging substrates like α,β-unsaturated ketones. digitellinc.comnih.gov

Table 2: Emerging Ligand Classes for Asymmetric Grignard Reactions

Ligand ClassMetalTarget TransformationKey Features & Future Goals
DACH-derived N,N,O-tridentate ligandsMagnesium (single metal)Asymmetric addition to ketonesExpand scope to more challenging ketones and Grignard reagents; improve ee >95%. nih.govrsc.org
PNP (W-Phos) LigandsCopperAsymmetric addition to aryl alkyl ketonesOptimize for broader substrate scope, including α,β-unsaturated systems. nih.gov
Chiral Diphosphine LigandsCopperConjugate addition to N-heterocyclic acceptorsDevelop a single, general catalytic system for various acceptors. nih.gov
Ferrocenyl Diphosphine LigandsCopper1,6-addition to aza-p-quinone methidesImprove enantiomeric ratio for the synthesis of chiral anilines. acs.org

Development of Innovative Green Synthetic Routes for Grignard Reagents

The traditional synthesis of Grignard reagents, including octylmagnesium bromide, often relies on volatile and hazardous solvents like diethyl ether and tetrahydrofuran (B95107) (THF). rsc.orgrsc.org A critical direction for future research is the development of greener, more sustainable synthetic methodologies. rsc.orgresearchgate.net A key focus is the evaluation and implementation of alternative solvents derived from renewable resources. rsc.org

2-Methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from biomass, has emerged as a superior alternative, often providing equal or better reaction efficiency while being safer and more environmentally benign. rsc.orgrsc.orgresearchgate.net Future studies will likely explore a wider range of biomass-derived solvents and conduct systematic evaluations of their performance in Grignard reagent formation and subsequent reactions. rsc.org Additionally, research into methods that reduce solvent use altogether, or employ techniques like sonication to facilitate the reaction in less ideal or even aqueous-based systems, represents a significant leap toward sustainable chemistry. beyondbenign.orgtaylorandfrancis.com The development of zinc-mediated processes in aqueous conditions offers a potential paradigm shift, though it still requires small amounts of ether. beyondbenign.org

Table 3: Comparison of Solvents for Grignard Synthesis

SolventSourceBoiling Point (°C)Key AdvantagesKey Disadvantages
Diethyl Ether (Et₂O)Petrochemical34.6Well-established, effectiveHighly volatile, flammable, peroxide-former. rsc.org
Tetrahydrofuran (THF)Petrochemical66Good solvating powerCan form peroxides, less "green" than 2-MeTHF. rsc.orgrsc.org
2-Methyltetrahydrofuran (2-MeTHF)Renewable (Biomass)~80Higher boiling point, lower peroxide risk, renewable source, can suppress by-products. rsc.orgrsc.orgresearchgate.netHigher cost currently
Cyclopentyl methyl ether (CPME)Petrochemical106High boiling point, low peroxide formationShown to be inferior for some aryl Grignard reactions. rsc.org

Deeper Mechanistic Understanding of Complex Grignard Pathways

Despite being over a century old, the precise mechanisms of Grignard reactions are still subjects of intense study and debate. acs.orgrsc.org The complex solution behavior, governed by the Schlenk equilibrium, involves multiple coexisting organomagnesium species (RMgX, R₂Mg, and MgX₂), making mechanistic elucidation challenging. acs.orgwikipedia.org Future research will increasingly rely on a synergy between advanced computational modeling and experimental studies to unravel these intricate pathways. acs.orgrsc.org

Computational approaches, such as Ab Initio Molecular Dynamics (AIMD) and Density Functional Theory (DFT) calculations, are becoming indispensable for mapping reaction energy profiles and identifying transition states. acs.orgrsc.orgrsc.org These studies can help determine the factors that favor a nucleophilic addition pathway over a single-electron transfer (SET) radical mechanism for a given substrate and Grignard reagent. acs.orgrsc.org Experimental techniques, such as kinetic isotope effects and advanced spectroscopy, will be used to validate computational predictions. rug.nl A deeper understanding of how factors like solvent dynamics, substrate binding, and the aggregation state of the Grignard reagent influence reactivity will allow for more rational reaction design and optimization. acs.orgrsc.org

Integration of Octylmagnesium Bromide Chemistry into Advanced Materials Science

The application of Grignard reagents is expanding beyond traditional organic synthesis into the realm of materials science. numberanalytics.comcymitquimica.com Octylmagnesium bromide, with its long alkyl chain, is particularly well-suited for modifying the properties of materials. Future research will focus on leveraging this reagent for the synthesis of novel polymers and nanomaterials. numberanalytics.com

One key area is in polymerization, where octylmagnesium bromide can act as an initiator for anionic polymerization to create polymers like polystyrene and polybutadiene (B167195) with well-defined structures. numberanalytics.com It can also be used in Grignard metathesis (GRIM) polymerization to synthesize regioregular conjugated polymers, such as poly(3-hexylthiophene) (P3HT), which are crucial for organic electronics. researchgate.net Another exciting frontier is the surface functionalization of nanomaterials. For example, octylmagnesium bromide has been used to passivate the surface of chloride-terminated silicon nanoparticles (SiNPs), imparting a nonpolar surface that influences their properties for applications in sensors and electronics. mdpi.com Future work will explore the systematic use of octylmagnesium bromide to tailor the side chains of semiconducting polymers for applications in stretchable electronics, optimizing both electronic performance and mechanical properties. acs.org

High-Throughput Screening and Automation in Grignard Chemistry Research

The discovery of new reactions and the optimization of existing ones can be dramatically accelerated through the use of high-throughput screening (HTS) and laboratory automation. unchainedlabs.comillinois.edu This approach is increasingly being applied to Grignard chemistry to explore a vast array of reaction variables—such as catalysts, ligands, solvents, and substrates—in a systematic and rapid manner. unchainedlabs.comresearchgate.net

Future research will see the integration of fully automated platforms that can handle the entire experimental workflow, from reaction preparation and execution (including for air-sensitive reagents like octylmagnesium bromide) to work-up, purification, and analysis. chemspeed.com These systems, often employing multi-well plates or microfluidics, allow for thousands of reactions to be screened quickly. illinois.edu Coupling HTS with online analytical techniques like NMR or LC-MS provides real-time data for rapid evaluation. chemspeed.com This technology will be instrumental in discovering novel reactivity, identifying optimal conditions for the new catalytic reactions discussed in section 8.1, and rapidly screening the novel ligands from section 8.2, thereby accelerating the pace of innovation in Grignard chemistry. illinois.educhemspeed.com

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing magnesium bromooctyl compounds?

Synthesis of magnesium bromooctyl derivatives typically involves Grignard reagent formation or direct alkylation under inert atmospheres. Key steps include:

  • Synthesis : Reaction of bromooctane with magnesium metal in anhydrous tetrahydrofuran (THF) at controlled temperatures (40–60°C) to prevent side reactions .
  • Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm alkyl-magnesium bond formation, complemented by Fourier-transform infrared (FTIR) spectroscopy for functional group analysis. Gravimetric analysis can quantify yield by measuring residual magnesium after reaction .

Q. Table 1: Common Synthesis Parameters and Characterization Techniques

Parameter/ConditionTypical Range/TechniqueReference
Reaction Temperature40–60°C (THF solvent)
AtmosphereArgon/N₂ inert gas
Characterization MethodsNMR, FTIR, Gravimetric Analysis

Q. How can researchers validate the purity and stability of magnesium bromooctyl compounds during storage?

  • Purity Assessment : Employ gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts. For non-volatile impurities, use high-performance liquid chromatography (HPLC) with UV detection .
  • Stability Testing : Store samples under argon in Schlenk flasks at –20°C. Monitor decomposition via periodic NMR analysis over 30 days to track bond dissociation or oxidation .

Advanced Research Questions

Q. What advanced computational methods can predict the reactivity of magnesium bromooctyl compounds in catalytic systems?

  • Density Functional Theory (DFT) : Model Mg–C bond dissociation energies and electron transfer pathways to predict catalytic activity in cross-coupling reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. ether) on reaction kinetics. Pair simulations with experimental kinetic data to refine models .

Q. How should researchers address contradictions in spectroscopic data for magnesium bromooctyl intermediates?

  • Multi-Technique Validation : Cross-reference NMR shifts with X-ray crystallography (if crystalline) or Raman spectroscopy to resolve ambiguities in alkyl-magnesium bonding .
  • Error Analysis : Quantify signal-to-noise ratios in FTIR spectra and adjust sampling protocols (e.g., increased scan counts) to improve data reliability .

Q. Table 2: Resolving Spectral Discrepancies

Discrepancy TypeResolution StrategyReference
NMR Peak SplittingVariable-temperature NMR
FTIR Band OverlapDeconvolution Software (e.g., PeakFit)

Q. What methodologies are suitable for studying the environmental impact of magnesium bromooctyl waste in lab settings?

  • Waste Neutralization : Treat residual compounds with ethanol to hydrolyze Grignard intermediates, followed by precipitation with aqueous NaOH (pH >10) .
  • Lifecycle Assessment (LCA) : Track bromine recovery rates using ion chromatography to evaluate sustainability .

Q. How can researchers optimize reaction conditions to minimize byproducts in large-scale magnesium bromooctyl synthesis?

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and Mg surface area to identify optimal conditions. Use ANOVA to assess significance of factors .
  • In Situ Monitoring : Employ ReactIR spectroscopy to track intermediate formation and adjust reagent addition rates dynamically .

Q. What interdisciplinary approaches integrate magnesium bromooctyl chemistry into materials science?

  • Polymer Composites : Study co-polymerization with styrene or ethylene using radical initiators. Characterize thermal stability via differential scanning calorimetry (DSC) .
  • Surface Functionalization : Graft magnesium bromooctyl onto silica nanoparticles and analyze adhesion properties using atomic force microscopy (AFM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.